molecular formula C9H12ClNO3S B2675126 6-(Tert-butoxy)pyridine-3-sulfonyl chloride CAS No. 1566806-96-9

6-(Tert-butoxy)pyridine-3-sulfonyl chloride

Cat. No.: B2675126
CAS No.: 1566806-96-9
M. Wt: 249.71
InChI Key: IVZCUSZEYATXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxy)pyridine-3-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the reactivity of the compound. This makes it a valuable reagent in organic synthesis for the selective introduction of sulfonyl chloride groups .

Biological Activity

6-(Tert-butoxy)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a tert-butoxy group and a sulfonyl chloride functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Chemical Formula: C₉H₁₁ClN₁O₂S
  • CAS Number: 1566806-96-9
  • Molecular Weight: 232.71 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active sulfonamides.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other sulfonyl chlorides that have shown inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Preliminary studies indicate that derivatives of pyridine sulfonyl chlorides can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, studies involving Ramos cells (Burkitt lymphoma) and Jurkat T cells (acute T-cell leukemia) revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Cell LineCompound TestedIC50 (nM)
Ramos (Burkitt)This compoundTBD
Jurkat (T-cell)Similar derivativesTBD

Case Studies

A notable study explored the synthesis and biological evaluation of pyridine-3-sulfonyl derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of specific cancer cell lines through apoptosis induction pathways. The study highlighted the role of the tert-butoxy group in enhancing solubility and bioavailability, which are critical for therapeutic efficacy.

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in oncology and possibly as anti-inflammatory agents. Given its structural similarity to known inhibitors of acid secretion, there is potential for development as a treatment for conditions like peptic ulcers or gastroesophageal reflux disease.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCUSZEYATXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.